molecular formula C13H13NO2 B1296077 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione CAS No. 78987-56-1

1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1296077
CAS RN: 78987-56-1
M. Wt: 215.25 g/mol
InChI Key: CGGDDXJVSGFQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a significant scaffold in medicinal chemistry due to its biological activities. The presence of a 4-isopropylphenyl group suggests lipophilic characteristics that could influence its interaction with biological targets.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with various substituents, has been explored in the literature. For instance, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared and studied as inhibitors of glycolic acid oxidase . Although the exact synthesis of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione is not detailed, the methodologies applied to similar compounds involve strategic functionalization of the pyrrole ring and the introduction of substituents at the 4-position.

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by the presence of a five-membered pyrrole ring bearing two ketone groups at the 2 and 5 positions. Substituents at the 4-position, such as the isopropylphenyl group, can significantly alter the electronic distribution and steric hindrance, potentially affecting the compound's biological activity and binding affinity.

Chemical Reactions Analysis

The reactivity of 1H-pyrrole-2,5-dione derivatives can be influenced by the substituents attached to the pyrrole ring. For example, the regioselective [4 + 2]-cycloaddition of styrene to 4-isopropoxalyl-1H-pyrrole-2,3-diones has been reported, indicating that these compounds can participate in cycloaddition reactions under certain conditions . This suggests that 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione could also undergo similar reactions, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are closely related to their molecular structure. The presence of two acidic functions on the pyrrole nucleus is crucial for biological activity, as methylation of the nitrogen or the 3-hydroxy substituent dramatically reduced the potency of these compounds as inhibitors . The lipophilic nature of the 4-substituents, such as the isopropylphenyl group, is expected to influence the solubility and permeability of these compounds.

properties

IUPAC Name

1-(4-propan-2-ylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(14)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDDXJVSGFQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308079
Record name 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione

CAS RN

78987-56-1
Record name NSC201953
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.